molecular formula C20H17N5O3 B10876757 Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B10876757
M. Wt: 375.4 g/mol
InChI Key: VFDULVPMJZSIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 6-(4-METHYLBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 6-(4-METHYLBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted phenyl hydrazine with ethyl acetoacetate, followed by cyclization with formamide to form the triazolo-pyrimidine core . . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 6-(4-METHYLBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives, such as:

Compared to these compounds, METHYL 6-(4-METHYLBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE exhibits unique properties due to the presence of the methyl benzoate group, which enhances its biological activity and stability.

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 6-(4-methylbenzoyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H17N5O3/c1-12-8-10-14(11-9-12)18(26)15-16(19(27)28-2)21-20-22-23-24-25(20)17(15)13-6-4-3-5-7-13/h3-11,17H,1-2H3,(H,21,22,24)

InChI Key

VFDULVPMJZSIHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.